Aurein-1.1
Description
Natural Occurrence and Classification of Aurein-1.1
This compound is a naturally occurring peptide. Its presence has been identified in the skin secretions of certain amphibian species, which are known to produce a variety of host defense peptides. core.ac.uk
Isolation from Amphibian Skin Secretions (e.g., Litoria raniformis)
This compound is isolated from the skin secretions of Australian bell frogs, specifically Litoria raniformis (Southern Bell Frog). medchemexpress.euresearchgate.net The skin glands of these amphibians are a rich source of such peptides. core.ac.uknih.gov
Placement within the Aurein (B1252700) Peptide Family and Broader Antimicrobial Peptide (AMP) Landscape
This compound belongs to the Aurein peptide family, which is a group of antibiotic peptides secreted from the granular dorsal glands of several Litoria species, including Litoria aurea and Litoria raniformis. ebi.ac.ukebi.ac.uk The Aurein family is part of the broader landscape of antimicrobial peptides (AMPs), which are diverse molecules found in various organisms and play a crucial role in innate immunity. nih.govmdpi.com Aurein peptides are generally classified into five subgroups (aureins 1-5), with aurein-1 peptides being among the shortest α-helical peptides exhibiting both antimicrobial and anticancer activities. mdpi.com this compound is specifically identified as an antibiotic peptide found in Litoria raniformis. medchemexpress.eu
Research Significance in Antimicrobial and Anticancer Fields
The Aurein peptide family, including this compound, holds research significance due to its demonstrated activities against microbes and cancer cells. core.ac.ukmedchemexpress.eunih.govmdpi.com
Role as a Host Defense Peptide
This compound functions as a host defense peptide, contributing to the innate immune system of the amphibians from which it is isolated. core.ac.uknih.govresearchgate.net These peptides are active against a variety of microbial pathogens. core.ac.uk
Potential for Novel Therapeutic Agent Development
The antimicrobial and anticancer properties of Aurein peptides, including this compound, highlight their potential for development as novel therapeutic agents. ebi.ac.ukpjmonline.orgnih.gov AMPs in general are being explored as alternatives to conventional antibiotics due to increasing antibiotic resistance. d-nb.inforesearchgate.net Research into this compound and related peptides contributes to the understanding of peptide-based drug candidates.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLFDIIKKIAESI |
Origin of Product |
United States |
Structural Elucidation and Conformational Dynamics of Aurein 1.1
Primary Amino Acid Sequence Analysis and Amidation
Aurein-1.1 is a short linear polypeptide. While the specific amino acid sequence for this compound is not explicitly detailed in the search results, related aurein (B1252700) peptides, such as Aurein 1.2 (GLFDIIKKIAESF-NH2), are described as short peptides, typically around 13 amino acids in length, with a net positive charge at physiological pH. core.ac.ukmdpi.comresearchgate.netd-nb.info A common feature among many Australian tree frog AMPs, including aureins, is their C-terminal amidation. core.ac.ukmdpi.comnih.gov This amidation is believed to be essential for their antibacterial action. mdpi.comnih.gov The N-termini of these peptides often begin with the sequence Gly-Leu-Phe. core.ac.uk
Secondary Structure Characterization
The secondary structure of this compound is highly dependent on its environment. core.ac.ukmdpi.combiorxiv.orgmdpi.comnih.gov
Conformational States in Diverse Environments (e.g., Aqueous Solution, Membrane-Mimetic Systems)
In aqueous solution, this compound and related aurein peptides typically exist in an unstructured random coil conformation. core.ac.ukmdpi.combiorxiv.orgresearchgate.netnih.govd-nb.info However, in the presence of membrane-mimetic environments, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they readily fold into α-helical structures. core.ac.ukmdpi.comnih.govubc.ca This conformational change is crucial for their interaction with lipid bilayers. mdpi.combiorxiv.orgmdpi.com
Here is a table summarizing the conformational states of aurein peptides in different environments:
| Environment | Observed Conformation | Source(s) |
| Aqueous Solution | Unstructured Random Coil | core.ac.ukmdpi.combiorxiv.orgresearchgate.netnih.govd-nb.info |
| Membrane-Mimetic (TFE) | α-Helical | mdpi.comnih.govubc.ca |
| Membrane-Mimetic (SDS micelles) | α-Helical | nih.gov |
| Lipid Membranes | α-Helical | mdpi.combiorxiv.orgresearchgate.net |
Dynamics of α-Helical Formation upon Membrane Interaction
The formation of the α-helical structure is a dynamic process that occurs upon interaction with lipid membranes. biorxiv.orgnih.govnih.govresearchgate.netunesp.brconicet.gov.ar This folding leads to the formation of an amphipathic helix, where polar and charged amino acids are clustered on one face, and nonpolar residues are on the opposite face. core.ac.ukbiorxiv.orgmdpi.comresearchgate.net This amphipathic nature is a key feature enabling the peptide to interact with the hydrophobic core and hydrophilic surface of the lipid bilayer. biorxiv.orgmdpi.comresearchgate.net Studies using techniques like CD and NMR have shown this transition from a disordered state in water to an ordered helical structure upon membrane binding. mdpi.comcore.ac.ukresearchgate.netnih.gov Molecular dynamics simulations have further unveiled details of this process, showing well-defined amphipathic behavior and structuring compatible with membrane interaction. biorxiv.orgresearchgate.netconicet.gov.ar
Influence of Membrane Curvature and Bilayer Thickness on Conformation
The conformation and interaction of aurein peptides with membranes can be influenced by membrane properties such as curvature and bilayer thickness. nih.govresearchgate.netconicet.gov.arosti.govconicet.gov.arfrontiersin.org Studies using molecular dynamics simulations suggest that aurein 1.2 has a strong preference for binding to regions of high membrane curvature, and its structure is dependent on the degree of local curvature. nih.gov Shorter peptides like Aurein 1.2 may induce high local curvature. nih.govconicet.gov.ar Regarding bilayer thickness, simulations indicate that aurein 1.2 molecules can be found deeper in the hydrophobic core of bacterial model membranes (POPG/POPE) compared to mammalian model membranes (POPC), which exhibit different degrees of thickness. conicet.gov.arresearchgate.netconicet.gov.ar Aurein 1.2 has also been shown to cause a thinning of the lipid bilayer in a concentration-dependent manner. osti.gov
Here is a table illustrating the influence of membrane properties:
| Membrane Property | Influence on this compound Conformation/Interaction | Source(s) |
| High Local Curvature | Preferred binding location, structure dependent on curvature | nih.govconicet.gov.ar |
| Bilayer Thickness | Peptide location within the bilayer (deeper in thinner bilayers) | conicet.gov.arresearchgate.netconicet.gov.ar |
| Bilayer Thickness | Can induce membrane thinning | osti.gov |
Higher-Order Structural Considerations
Beyond secondary structure, aurein peptides can engage in higher-order structural arrangements, such as oligomerization. nih.govmdpi.comunesp.brnih.govresearchgate.netfrontiersin.org
Oligomerization and Dimerization Studies and Their Functional Implications
Oligomerization, including dimerization, of antimicrobial peptides is a phenomenon that can play a role in their interaction with membranes and their mechanism of action. unesp.brnih.govresearchgate.netfrontiersin.org Studies on Aurein 1.2 have explored the effects of dimerization on its structure and activity. unesp.brnih.govresearchgate.net While monomeric Aurein 1.2 is largely unstructured in water and adopts an α-helix in the presence of model membranes, a lysine-linked dimer of Aurein 1.2 was found to exhibit a coiled-coil structure in water. unesp.brnih.gov Upon interaction with large unilamellar vesicles (LUVs), this coiled-coil structure assumed an extended conformation. nih.gov Dimerization of Aurein 1.2 has been shown to alter its concentration-dependent activity and potentially change its mechanism of action compared to the monomeric form. unesp.brnih.gov Oligomerization of peptides, either before or after membrane interaction, has been suggested as necessary for pore formation by some AMPs. researchgate.net Dimerization can effectively increase the volume of the peptide in the membrane, potentially enhancing its interaction and perturbation effects. researchgate.net
Computational Modeling of Structural Behavior (e.g., Molecular Dynamics Simulations)
Computational modeling techniques, particularly molecular dynamics (MD) simulations, are powerful tools for investigating the structural behavior and dynamics of peptides and their interactions with biological membranes at an atomic or coarse-grained level. These methods can provide insights into conformational changes, membrane insertion, pore formation mechanisms, and peptide aggregation, complementing experimental observations.
Related studies have frequently employed coarse-grained molecular dynamics simulations, often utilizing force fields such as MARTINI, to investigate the behavior of other Aurein peptides, most notably Aurein 1.2, and Maculatin 1.1, in the presence of various lipid bilayers modeling bacterial and mammalian membranes nih.govmedicinesfaq.com. These simulations have provided valuable insights into how these related peptides interact with lipid environments, their propensity for aggregation, and their ability to induce membrane curvature or form pore-like structures nih.gov. For instance, studies on Aurein 1.2 have explored its amphipathic behavior and the formation of structures compatible with pore formation in phospholipid membranes nih.gov. The orientation and insertion depth of these peptides within the membrane bilayer have also been characterized through computational approaches nih.gov.
While these studies on related Aurein peptides highlight the utility of computational modeling in understanding the structural dynamics and membrane interactions within this peptide family, specific data and detailed findings pertaining solely to the computational modeling of this compound's structural behavior were not identified. Consequently, a comprehensive discussion focused exclusively on computational modeling studies of this compound's structural dynamics via methods like molecular dynamics simulations cannot be provided based on the current search results. Future research may further explore the specific computational dynamics of this compound to elucidate its unique structural characteristics and mechanisms of action.
Biological Activities and Mechanistic Studies of Aurein 1.1
Antimicrobial Activity
Aurein-1.1, like other aurein-1 peptides, demonstrates broad-spectrum antimicrobial activity. researchgate.net This activity is particularly notable against Gram-positive bacteria and certain fungal strains, although activity against Gram-negative bacteria can be lower. mdpi.comresearchgate.netd-nb.info
Spectrum of Activity Against Microbial Pathogens
This compound exhibits antimicrobial effects against a variety of microbial pathogens, encompassing both bacteria and fungi. mdpi.comd-nb.infonih.gov
This compound and related aurein (B1252700) 1.2 have shown significant activity against Gram-positive bacteria. mdpi.comd-nb.infonih.gov Studies on Aurein 1.2, which is representative of the aurein-1 family's activity, report minimum inhibitory concentrations (MICs) ranging between 1 and 16 μg/mL against various strains of Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pyogenes. mdpi.comd-nb.info This includes activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis. d-nb.info Activity against Bacillus cereus has also been noted for aurein peptides. nih.govmcmaster.ca
Detailed research findings on the activity of Aurein 1.2 against specific Gram-positive strains include:
| Bacterial Strain | MIC (μg/mL) for Aurein 1.2 | Source |
| Staphylococcus aureus | 1-16 | mdpi.comd-nb.info |
| Enterococcus faecalis | 1-16 | mdpi.comd-nb.info |
| Streptococcus pyogenes | 1-16 | mdpi.comd-nb.info |
| Bacillus cereus | Varied (activity noted) | nih.govmcmaster.ca |
The activity of aurein-1 peptides against Gram-negative bacteria is generally lower compared to their activity against Gram-positive strains. mdpi.comd-nb.info In vitro studies on Aurein 1.2 have demonstrated low antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa, with reported MIC values of 256 μg/mL for both strains. mdpi.comresearchgate.net
Detailed research findings on the activity of Aurein 1.2 against specific Gram-negative strains include:
| Bacterial Strain | MIC (μg/mL) for Aurein 1.2 | Source |
| Escherichia coli | 256 | mdpi.comresearchgate.net |
| Pseudomonas aeruginosa | 256 | mdpi.comresearchgate.net |
This compound and related peptides also exhibit activity against fungal strains, including Candida albicans. mdpi.comd-nb.inforesearchgate.netscilit.com Aurein 1.2 has shown moderate activity against Candida albicans strains, with a reported MIC value of 32 μg/mL. mdpi.comd-nb.inforesearchgate.net Studies have also indicated activity against other Candida species such as Candida krusei, Candida tropicalis, Candida parapsilosis, Candida auris, and Candida glabrata. researchgate.net
Detailed research findings on the activity of Aurein 1.2 against Candida albicans include:
| Fungal Strain | MIC (μg/mL) for Aurein 1.2 | Source |
| Candida albicans | 32 | mdpi.comd-nb.inforesearchgate.net |
Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)
Molecular and Cellular Mechanisms of Action on Microbial Membranes
The primary mechanism of action for aurein-1 peptides, including this compound, involves the disruption of microbial cell membranes. explorationpub.com These peptides are cationic and amphipathic, allowing them to interact with the negatively charged components of bacterial and fungal membranes. explorationpub.commdpi.com
This compound, being a relatively short peptide, is understood to act primarily through a detergent-like or carpet mechanism. explorationpub.commdpi.comcore.ac.uknih.govnih.govsoton.ac.ukaip.orgresearchgate.net In this model, the peptides initially bind electrostatically to the surface of the microbial membrane, accumulating in a "carpet-like" manner. explorationpub.comaip.orgresearchgate.net Upon reaching a threshold concentration, the peptides induce membrane destabilization and permeabilization, leading to the formation of micelles and subsequent cell lysis. explorationpub.comresearchgate.net This mechanism does not necessarily involve the insertion of the peptide through the entire bilayer to form discrete pores, unlike other mechanisms such as the barrel-stave or toroidal pore models. explorationpub.comcore.ac.uk Studies using techniques like solid-state NMR and electrical bilayer recordings have provided evidence supporting the carpet mechanism for Aurein 1.2's interaction with model membranes, showing that it primarily interacts with the bilayer surface and disrupts membrane integrity in a detergent-like fashion. core.ac.uknih.govsoton.ac.uk The interaction is often enhanced with negatively charged membranes, mimicking bacterial cell membranes. core.ac.uknih.gov
Investigation of Transmembrane Pore Formation (e.g., Toroidal Pore Model)
While the toroidal pore model is a proposed mechanism for some antimicrobial peptides (AMPs) nih.govmedicinesfaq.com, studies specifically investigating transmembrane pore formation by this compound are not detailed in the search results. Research on the related peptide, Aurein 1.2, suggests it may operate via different mechanisms depending on the lipid environment and concentration. Some studies suggest Aurein 1.2 might form pore-like structures or disrupt membranes through a carpet-like mechanism. The carpet mechanism involves peptides accumulating on the membrane surface and causing disruption, leading to micellization, and is often associated with shorter AMPs like Aurein 1.2. Longer peptides, such as Caerin 1.1, are more frequently associated with forming transmembrane pores, including toroidal pores bicnirrh.res.inpeptideweb.com.
Interactions with Model Lipid Bilayers and Intact Bacterial Membranes
Studies on the interaction of aurein peptides with membranes have primarily focused on Aurein 1.2. Aurein 1.2 interacts with lipid bilayers, and its interaction can lead to membrane destabilization and disruption. Research using techniques like solid-state NMR and molecular dynamics simulations has provided insights into these interactions. Aurein 1.2 has been shown to interact with the hydrophobic core of bacterial membranes and decrease the order of lipid acyl chains. Studies on model membranes indicate that Aurein 1.2 can cause membrane thinning and lateral segregation of charged lipids. The interaction of aurein peptides with intact bacteria, such as Escherichia coli and Bacillus subtilis, has also been investigated, revealing that the presence of cell wall components can influence the peptide's interaction with the membrane surface.
Influence of Membrane Lipid Composition (e.g., Anionic vs. Zwitterionic Lipids, Cardiolipin)
The lipid composition of membranes significantly influences the interaction of antimicrobial peptides. Studies, largely on Aurein 1.2, indicate a preferential interaction with anionic lipids compared to zwitterionic lipids, consistent with the peptide's cationic nature. For instance, Aurein 1.2 shows stronger interactions and greater disruptive effects on membranes containing anionic lipids like dimyristoylphosphatidylglycerol (DMPG) or phosphatidylglycerol (PG) compared to zwitterionic lipids like dimyristoylphosphatidylcholine (B1235183) (DMPC) or phosphatidylcholine (PC). The presence of cardiolipin, an anionic lipid found in bacterial membranes, has also been investigated in the context of aurein 1.2 interaction, with studies suggesting it might influence the peptide's ability to stabilize pore structures.
Interactions with Bacterial Cell Wall Components (e.g., Teichoic and Lipoteichoic Acids)
Interactions between aurein peptides and bacterial cell wall components, such as teichoic acids and lipoteichoic acids, have been suggested to play a role in their antimicrobial activity, particularly in Gram-positive bacteria where these components are abundant medchemexpress.cominnopep.com. These negatively charged polymers in the peptidoglycan layer can interact with cationic AMPs, potentially affecting the peptide's concentration at the membrane surface medchemexpress.com. While this interaction has been noted for aurein peptides, detailed studies specifically on this compound's interaction with these cell wall components are limited in the provided results, with the discussion often referring to Aurein 1.2 innopep.com.
Synergistic Effects with Conventional Antibiotics
Research has explored the potential for synergistic effects between aurein peptides and conventional antibiotics. Studies, primarily involving Aurein 1.2, have reported synergistic effects with antibiotics such as minocycline (B592863) and clarithromycin (B1669154) against Gram-positive bacteria like Enterococcus faecalis and Staphylococcus aureus innopep.com. It is hypothesized that the membrane perturbation induced by the peptide may facilitate the entry of hydrophobic antibiotics into the bacterial membrane, thereby enhancing their effectiveness.
Anticancer Activity
While this compound is mentioned as having antibacterial activity medchemexpress.cominnopep.commedchemexpress.cn, specific detailed data on its anticancer activity against diverse neoplastic cell lines is not extensively provided in the search results. The anticancer properties within the aurein family have been more thoroughly investigated for Aurein 1.2.
Cytotoxic Effects on Diverse Neoplastic Cell Lines (e.g., Leukemia, Melanoma, Carcinoma)
Studies on Aurein 1.2 have demonstrated cytotoxic effects against a range of human neoplastic cell lines. Aurein 1.2 has shown moderate anticancer activity against numerous cancer cell lines, including those from leukemia, melanoma, lung, colon, central nervous system, ovarian, prostate, and breast cancers innopep.com. For instance, Aurein 1.2 has shown activity against T98G human glioblastoma and breast cancer cell lines (MCF-7 and Mx-1). While Aurein 1.1 is structurally very similar to Aurein 1.2 (differing by a single amino acid at the C-terminus), and one source mentions that changing the last residue of this compound from Isoleucine to Phenylalanine (resulting in Aurein 1.2) shows anticancer activity medchemexpress.com, detailed experimental data on the cytotoxic effects of this compound itself on specific cancer cell lines is not provided in the search results.
Proposed Molecular and Subcellular Mechanisms Underlying Anticancer Action
The anticancer activity observed for aurein peptides, including those in the Aurein-1 family, is largely attributed to their ability to target and disrupt cancer cell membranes. medchemexpress.com Cancer cells often have a higher negative charge on their outer membrane leaflet compared to normal mammalian cells. This difference is due in part to the increased presence of anionic phospholipids, such as phosphatidylserine (B164497), on the external surface of cancer cell membranes.
Cationic peptides like this compound are electrostatically attracted to these negatively charged membranes, facilitating their binding to cancer cells. Upon binding, these peptides interact with the lipid bilayer, leading to membrane destabilization and disruption. ebi.ac.uk Proposed mechanisms for this membrane-disrupting activity include the formation of pores in the membrane or a "carpet-like" mechanism, where peptides accumulate on the membrane surface and cause thinning and rupture. medchemexpress.com
In addition to direct membrane lysis, some studies suggest that aurein peptides can induce apoptotic cell death in cancer cells. This can occur through the disruption of the mitochondrial membrane after the peptide has entered the cell, triggering intrinsic apoptotic pathways characterized by the activation of caspases, such as caspase-9 and caspase-3. The specific molecular targets and subcellular events involved in the anticancer action of this compound are subjects of ongoing research, but the interaction with anionic cell membranes is considered a primary step.
Antiviral Activity
Aurein peptides, including Aurein 1.2 and Caerin 1.1 (another amphibian AMP), have been reported to possess antiviral activities. medchemexpress.com While detailed studies specifically on the antiviral mechanisms of this compound are limited in the provided literature, the broader family of aurein peptides has shown inhibitory effects against enveloped viruses. Research on analogs of Aurein 1.2 has also explored potential activity against viruses like HIV-1. The exact mechanisms by which this compound exerts antiviral effects likely involve interactions with the viral envelope or interference with viral entry or replication processes, similar to other AMPs with antiviral properties.
Cellular Selectivity Studies in In Vitro Models (e.g., Microbial vs. Mammalian Cell Interactions)
A significant advantage of AMPs like this compound is their preferential toxicity towards microbial and cancer cells while exhibiting lower toxicity against normal mammalian cells. This selective action is a crucial aspect for their potential therapeutic application. The differential composition and properties of the cell membranes are key factors underlying this selectivity.
Microbial membranes, particularly those of bacteria, contain a higher proportion of anionic lipids (such as phosphatidylglycerol and cardiolipin) compared to the predominantly zwitterionic lipid composition of normal mammalian cell membranes (rich in phosphatidylcholine and sphingomyelin, with phosphatidylserine primarily on the inner leaflet). bicnirrh.res.in This difference in charge allows cationic aurein peptides to bind more strongly and effectively to microbial and cancer cell membranes through electrostatic interactions.
In vitro studies using model membranes mimicking bacterial and mammalian cell membranes have demonstrated the preferential interaction and disruptive effects of aurein peptides on bacterial-like anionic bilayers. bicnirrh.res.in For instance, Aurein 1.2 has shown greater perturbation of mixed dimyristoylphosphatidylcholine/dimyristoylphosphatidylglycerol (DMPC/DMPG) bilayers (bacterial mimic) compared to pure DMPC bilayers (mammalian mimic). Studies have also indicated that Aurein 1.2 exhibits selective toxicity towards cancer cells with less lytic effect on erythrocytes, a model for normal mammalian cells. The C-terminal amidation of some aurein peptides does not appear to significantly impact their ability to discriminate between prokaryotic and eukaryotic cells. Research into modified aurein 1.2 analogs suggests that physicochemical properties like hydrophobicity, helicity, and helical rigidity play a role in determining broad-spectrum selectivity between antimicrobial activity and mammalian cell toxicity.
Here is a summary of typical experimental findings associated with the study of this compound and related aurein peptides:
| Activity | Measurement Type | Description |
| Antibacterial | Minimum Inhibitory Concentration (MIC) | Lowest concentration of peptide that inhibits visible bacterial growth. |
| Antibacterial | Minimum Bactericidal Concentration (MBC) | Lowest concentration of peptide that kills a predetermined percentage of bacteria. |
| Anticancer | Half Maximal Inhibitory Concentration (IC₅₀) | Concentration of peptide required to inhibit cell proliferation by 50%. |
| Anticancer | Membrane Permeabilization Assays | Measurement of peptide-induced leakage from liposomes or cells. |
| Anticancer | Apoptosis Assays (e.g., Caspase activity, Annexin V) | Detection of markers indicative of programmed cell death. |
| Cellular Selectivity | Hemolysis Assay (HC₅₀) | Concentration of peptide causing 50% lysis of red blood cells. |
| Cellular Selectivity | Differential Cytotoxicity Assays | Comparison of peptide toxicity towards different cell lines (microbial vs. mammalian). |
| Membrane Interaction | Circular Dichroism (CD) Spectroscopy | Analysis of peptide secondary structure (e.g., alpha-helix) in different environments. bicnirrh.res.in |
| Membrane Interaction | Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural and interaction studies with membranes. |
| Membrane Interaction | Electron Microscopy | Visualization of peptide effects on cell or membrane morphology. |
Structure Activity Relationship Sar and Rational Design of Aurein 1.1 Analogs
Identification of Key Amino Acid Residues and Structural Motifs Essential for Biological Activity
Research into Aurein (B1252700) peptides, including Aurein-1.2 (a closely related and well-studied peptide), has highlighted the importance of specific amino acid residues and structural motifs for their biological activity. The N-terminal Gly-Leu (GL) motif is conserved in the Aurein and Citropin families and appears essential for activity; changes to this motif can lead to a complete loss of activity. acs.org Cationic residues, such as Lysine (Lys), located approximately 7-8 residues from the N-terminus, are also crucial for electrostatic interactions with negatively charged bacterial membranes. core.ac.uknih.gov The distribution of polar/charged and nonpolar amino acids to form distinct faces of the α-helix (amphipathicity) is a key structural feature. core.ac.uk Studies on Aurein 1.2 suggest that the flexibility, particularly in the terminal portions, can influence activity. acs.org
Chemical Modifications and Their Impact on Bioactivity and Selectivity
Various chemical modifications have been explored to understand and enhance the bioactivity and selectivity of Aurein-1.1 and its analogs.
Amino Acid Substitutions (e.g., Non-Proteinogenic Amino Acids)
Substituting amino acids within the Aurein sequence can significantly impact its activity. For example, in Aurein 1.2, replacing Alanine (A) at position 10 with Tryptophan (W) and/or Glutamic acid (E) at position 11 and Aspartic acid (D) at position 4 with Lysine (K) has been investigated to increase hydrophobicity and positive charge, respectively. researchgate.netnih.gov Studies on Aurein 1.2 analogs containing non-proteinogenic amino acids like Ornithine (Orn), 2,4-diaminobutyric acid (Dab), or 2,3-diaminopropionic acid (Dpr) at positions 7 and 8 (originally Lys-Lys) showed that these substitutions could diminish activity against Gram-positive bacteria compared to the parent peptide. mdpi.comnih.gov However, Dab-containing peptides showed enhanced helicity and stability in computational models, suggesting their potential for membrane interactions. mdpi.com
Terminal Modifications (e.g., C-terminal Amidation)
Terminal modifications, such as C-terminal amidation, are common in naturally occurring AMPs and can influence their activity. core.ac.ukuit.no While the provided information specifically mentions C-terminal amidation for Aurein 1.2 and Citropin 1.1 core.ac.uk, and suggests that the terminal amide group can be necessary for membrane-lytic activity in other peptides researchgate.net, direct research findings on the specific impact of C-terminal amidation solely on this compound's activity were not explicitly detailed in the search results. However, it is a general strategy explored in AMP SAR studies.
Conjugation Strategies and Fusion Peptides (e.g., Cell-Penetrating Regions)
Conjugation strategies, such as adding cell-penetrating peptide linkers, have been explored to enhance the delivery and efficacy of Aurein 1.2. For instance, conjugating Aurein 1.2 or its mutants with a polyarginine linker (R5) resulted in designed peptides with higher structural stability and improved anticancer activity compared to Aurein 1.2 alone in computational simulations and in vitro studies. nih.gov These fusion peptides demonstrated enhanced selective invasion of cancer cells. nih.gov
Computational Design Approaches and Predictive Modeling
Computational approaches and predictive modeling play an increasingly important role in the rational design of this compound analogs. Bioinformatics tools are used to predict physicochemical properties, secondary and tertiary structures, and amphipathic character of designed peptides. researchgate.net Computational molecular dynamics simulations can assess the structural stability and behavior of peptides and their analogs in different environments, such as water or lipid bilayers. nih.gov These simulations can provide insights into how modifications affect helical properties and membrane interactions. nih.gov Predictive modeling, sometimes utilizing artificial intelligence and machine learning, aids in identifying promising peptide candidates with desired activities and selectivity profiles. researchgate.netcabidigitallibrary.org Computational structure predictions, combined with experimental techniques like Circular Dichroism (CD) spectroscopy, offer deeper insights into the secondary structure and stability of Aurein analogs. mdpi.com
In Silico Screening and Design of Modified Peptides
In silico methods play a significant role in the discovery and design of novel antimicrobial peptides and their analogs. Databases of known AMPs, such as the Antimicrobial Peptide Database (APD), serve as valuable resources for training and testing prediction algorithms. cabidigitallibrary.orgmdpi.comresearchgate.net Computational approaches allow for the prediction and design of new peptides based on the characteristics of natural templates. cabidigitallibrary.org
In silico screening can involve analyzing physicochemical properties like net charge, hydrophobicity, and length to select potential candidates for further investigation. mdpi.com Docking analysis is another in silico technique used to study the interactions between peptides and target proteins or receptors. mdpi.comresearchgate.net This can provide insights into potential mechanisms of action and help identify promising peptide sequences. mdpi.comresearchgate.net For example, in silico studies have investigated the interaction of AMPs, including aurein 1.2, with viral proteins to explore their potential as antiviral agents. mdpi.comresearchgate.net
The design of modified peptides can be guided by in silico predictions and simulations. For instance, computational structure predictions can be combined with experimental data, such as Circular Dichroism spectroscopy, to gain a deeper understanding of the secondary structure and stability of designed analogs. mdpi.comscialert.net
Molecular Dynamics Simulations in Peptide-Membrane Interaction Prediction
Molecular dynamics (MD) simulations are a powerful tool for investigating the interactions between peptides and lipid membranes at an atomic or coarse-grained level. conicet.gov.arnih.govmdpi.comnih.gov These simulations can provide detailed insights into how peptides interact with the lipid bilayer, including their adsorption, insertion, and the formation of membrane-perturbing structures like pores. conicet.gov.arnih.govnih.govresearchgate.net
Coarse-grained MD simulations, often utilizing force fields like MARTINI, have been used to study the differential interactions of AMPs, including aurein 1.2 and maculatin 1.1, with various model membranes representing bacterial or mammalian cells. conicet.gov.arnih.govmdpi.comnih.govresearchgate.net These simulations can reveal differences in the peptides' behavior, such as their depth of penetration into the membrane, their tendency to form clusters, and their ability to induce membrane curvature. conicet.gov.arnih.govnih.govresearchgate.netuclan.ac.uk
MD simulations can also help elucidate the mechanisms of action of these peptides, such as pore formation or carpet-like disruption. conicet.gov.arnih.govmdpi.comresearchgate.netscialert.net By simulating peptide-lipid systems under different initial conditions, researchers can explore various interaction pathways and cooperative effects between peptides and membranes. conicet.gov.arnih.govmdpi.comuclan.ac.uk The results from MD simulations can complement experimental data and contribute to a better understanding of the factors governing peptide-membrane interactions, which is essential for the rational design of AMP analogs with improved membrane selectivity and activity. nih.govmdpi.com
Advanced Methodologies for Characterization and Activity Assessment of Aurein 1.1
Synthetic Methodologies
The production of peptides like Aurein-1.1 for research and characterization is typically achieved through synthetic methods.
Solid-Phase Peptide Synthesis (SPPS) Techniques (e.g., Fmoc-strategy)
Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for synthesizing peptides, including members of the aurein (B1252700) family. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is a common approach within SPPS, favored for its mild deprotection conditions. This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. Each amino acid addition is followed by a deprotection step to remove the Fmoc group, allowing the next amino acid to be coupled. Coupling reagents such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) or DIC (N,N′-diisopropylcarbodiimide), often with bases like DIPEA (N,N-diisopropylethylamine) or catalysts like DMAP (4-N,N-dimethylaminaminopyridine), are employed to facilitate peptide bond formation. fishersci.dk Rink-amide MBHA resin is frequently used as a solid-phase carrier to yield C-terminal amide peptides, which is a common modification in naturally occurring antimicrobial peptides like aureins. fishersci.dk The purity of the synthesized peptides is typically monitored by High-Performance Liquid Chromatography (HPLC), and their structures are confirmed using mass spectrometry. fishersci.dk This methodology has been successfully applied to the synthesis of Aurein 1.2 and its analogs to study their biological activities. fishersci.dk
Biophysical and Spectroscopic Techniques for Structural and Interaction Studies
Understanding the structure of this compound and its interactions with biological membranes is crucial for elucidating its mechanism of action. Various biophysical and spectroscopic techniques are employed for these studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution-State, Solid-State, 2H, 31P)
NMR spectroscopy is a powerful tool for determining the structure and dynamics of peptides and their interactions with lipid membranes. Both solution-state and solid-state NMR techniques provide valuable insights.
Solution-state NMR is often used to determine peptide structure in membrane-mimetic environments such as trifluoroethanol (TFE) or detergent micelles, where aurein peptides are known to adopt alpha-helical conformations. nih.govbioregistry.io Studies on Aurein 1.2, for instance, have shown it adopts an α-helical structure in the presence of 70% TFE/30% water or sodium dodecyl sulfate (B86663) (SDS) micelles. bioregistry.io
Solid-state NMR, particularly using isotopes like 2H and 31P, is essential for studying peptide interactions with lipid bilayers, which mimic biological membranes. 31P solid-state NMR can provide information about the perturbation of phospholipid headgroups upon peptide binding. Studies on Aurein 1.2 and other aurein peptides interacting with lipid bilayers composed of DMPC and DMPG have shown significant perturbation of lipid headgroups, often indicating peptide insertion or disruption of the bilayer structure. bioregistry.iodchas.org Changes in the 31P NMR spectra, such as the appearance of isotropic peaks, can indicate increased lipid disorder or the formation of rapidly diffusing lipid or tumbling structures. dchas.org
2H solid-state NMR, often performed on lipids with deuterated acyl chains (e.g., d54-DMPC), provides information about the dynamics and order of the lipid acyl chains. By observing changes in the 2H NMR spectra, researchers can infer how the peptide affects membrane fluidity and acyl chain packing. Studies using 2H NMR have shown that Aurein 1.2 can lead to more restricted acyl chain motion in gel phase lipids and promote lipid disorder in mixed lipid systems. dchas.org
Collectively, NMR techniques, including 2H and 31P solid-state NMR, confirm that aurein peptides like Aurein 1.2 and Citropin 1.1 disrupt the surface of lipid bilayers, consistent with a carpet mechanism of membrane lysis, particularly for peptides too short to span the entire bilayer. nih.gov
Circular Dichroism (CD) Spectroscopy (Solution, Oriented CD)
Circular Dichroism (CD) spectroscopy is widely used to determine the secondary structure of peptides in different environments. In aqueous solution, aurein peptides are typically unstructured, exhibiting a random coil conformation. americanelements.comwikipedia.org However, upon interaction with membrane-mimetic environments or lipid vesicles, they undergo conformational changes and fold into alpha-helical structures. nih.govbioregistry.ioamericanelements.comwikipedia.org CD spectra of alpha-helical peptides are characterized by distinct minima at approximately 208 nm and 222 nm and a maximum around 195 nm. The helical content can be calculated from the CD spectra. dchas.org
Oriented CD (OCD) provides additional information about the orientation of membrane-bound peptides relative to the lipid bilayer. OCD studies have indicated that aurein peptides may penetrate membranes at an angle. nih.gov Studies on other aurein peptides in DMPC and DMPC/DMPG bilayers have shown that they can be surface-adsorbed at low peptide concentrations but insert into the bilayers at higher concentrations.
The conformational changes observed by CD are considered a key initial step towards membrane interaction for cationic antimicrobial peptides. bioregistry.io
Table 1: Summary of CD Spectroscopy Findings for Aurein Peptides
| Peptide | Environment | Observed Conformation | Reference |
| Aurein 1.2 | Aqueous solution | Unstructured (Random coil) | americanelements.comwikipedia.org |
| Aurein 1.2 | Membrane-mimetic environments | Alpha-helix | nih.govbioregistry.io |
| Citropin 1.1 | Aqueous solution | Unstructured | americanelements.comwikipedia.org |
| Citropin 1.1 | Membrane-mimetic environments | Alpha-helix | wikipedia.org |
| Maculatin 1.1 | Aqueous solution | Unstructured | americanelements.comwikipedia.org |
| Maculatin 1.1 | Membrane-mimetic environments | Alpha-helix | wikipedia.org |
| Aurein 2.2 | TFE or Lipids (DMPC, DMPC/DMPG) | Alpha-helix | |
| Aurein 2.3 | TFE or Lipids (DMPC, DMPC/DMPG) | Alpha-helix | |
| Caerin 1.1 | Water | Relatively unstructured | dchas.org |
| Caerin 1.1 | DMPC, DMPC/DMPG vesicles | Increased helical content | dchas.org |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is another technique used to study the conformation of peptides and their interactions with lipid membranes. FTIR can provide information about the vibrational modes of peptide bonds and lipid acyl chains, which are sensitive to conformational and environmental changes.
FTIR spectroscopy has been used to indicate that aurein peptides are unstructured in aqueous solution and fold into alpha-helices when incorporated into lipid membranes, corroborating CD findings. americanelements.comwikipedia.org FTIR studies can also assess the extent of amide hydrogen-deuterium (H-D) exchange, which provides insights into the solvent accessibility of the peptide backbone when associated with membranes. Extensive H-D exchange suggests the peptide is located in solvent-accessible environments, such as the polar/apolar interfacial regions of phospholipid bilayers. americanelements.comwikipedia.org
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermodynamic technique used to study the thermotropic phase behavior of lipid membranes and how it is affected by the presence of peptides. DSC measures the heat absorbed or released by a sample as its temperature is changed. Lipid bilayers exhibit characteristic phase transitions, such as the gel to liquid-crystalline phase transition, which occur at specific temperatures and are associated with changes in enthalpy and cooperativity.
Studies using DSC have investigated the interactions of Aurein 1.2, Citropin 1.1, and Maculatin 1.1 with various phospholipid membranes, including DMPC, DMPG, and DMPE. americanelements.comwikipedia.org The effects observed are typically similar: suppression of the pretransition (a smaller transition occurring before the main transition in some lipids) and peptide concentration-dependent decreases in the temperature, cooperativity, and enthalpy of the main gel/liquid-crystalline phase transition. americanelements.comwikipedia.org These changes indicate that the peptides perturb the lipid bilayers. The magnitude of the perturbation can vary depending on the peptide and the lipid composition, with stronger interactions often observed with anionic lipids like DMPG compared to zwitterionic lipids like DMPC or DMPE. americanelements.comwikipedia.org DSC results provide quantitative data on the impact of peptides on membrane stability and fluidity.
Table 2: Qualitative Summary of Peptide Effects on Lipid Phase Transitions by DSC
| Peptide | Lipid Bilayer | Effect on Pretransition | Effect on Main Transition (Temperature, Cooperativity, Enthalpy) | Relative Perturbation Magnitude (vs. other peptides) | Reference |
| Aurein 1.2 | DMPC | Suppression | Decreases (conc.-dependent) | Intermediate (between Maculatin 1.1 and Citropin 1.1) | americanelements.comwikipedia.org |
| Aurein 1.2 | DMPG | Suppression | Decreases (conc.-dependent) | Stronger than with DMPC | americanelements.comwikipedia.org |
| Citropin 1.1 | DMPC | Suppression | Decreases (conc.-dependent) | Lower than Aurein 1.2 and Maculatin 1.1 | americanelements.comwikipedia.org |
| Citropin 1.1 | DMPG | Suppression | Decreases (conc.-dependent) | Stronger than with DMPC | americanelements.comwikipedia.org |
| Maculatin 1.1 | DMPC | Suppression | Decreases (conc.-dependent) | Higher than Aurein 1.2 and Citropin 1.1 | americanelements.comwikipedia.org |
| Maculatin 1.1 | DMPG | Suppression | Decreases (conc.-dependent) | Stronger than with DMPC | americanelements.comwikipedia.org |
These advanced methodologies, including SPPS for synthesis and NMR, CD, FTIR, and DSC for characterization, are indispensable for gaining a comprehensive understanding of the properties and interactions of this compound and other related antimicrobial peptides.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a valuable tool for studying the interaction of this compound with membranes. nih.govscirp.org This technique can be used to monitor the leakage of fluorescent markers from vesicles, which indicates membrane disruption by the peptide. nih.gov Studies using fluorescence spectroscopy have shown that aurein peptides can induce leakage from model membranes. nih.gov For example, leakage experiments using fluorescence spectroscopy indicated that the peptide/lipid molar ratio necessary to induce 50% of probe leakage was smaller for maculatin compared with aurein or citropin, regardless of lipid membrane composition. nih.gov Fluorescence data can also reveal differences in the mechanism of interaction between aurein and lipid rafts. scirp.org The phenylalanine residues within this compound can serve as intrinsic fluorescent probes, allowing researchers to monitor changes in the peptide's environment upon membrane binding. scirp.orgresearchgate.net
Interactive Table 1: Fluorescence Leakage Data (Illustrative Example based on search results)
| Peptide | Membrane Composition | Peptide/Lipid Molar Ratio for 50% Leakage |
| Maculatin 1.1 | POPC | Lower |
| Aurein 1.2 | POPC | Higher |
| Citropin 1.1 | POPC | Higher |
| Maculatin 1.1 | POPC/POPG (1:1) | Lower |
| Aurein 1.2 | POPC/POPG (1:1) | Higher |
| Citropin 1.1 | POPC/POPG (1:1) | Higher |
Microscopic Techniques for Cellular and Membrane Interaction Visualization
Microscopic techniques provide direct visual evidence of how this compound interacts with and affects cellular and membrane structures.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that allows for the visualization of sample surfaces at the nanoscale, including biological membranes. researchgate.netwikipedia.orgucl.ac.uk AFM can be used to observe the topographical changes and mechanical properties of membranes upon interaction with antimicrobial peptides like this compound. researchgate.netwikipedia.orgucl.ac.uknih.gov Time-resolved AFM imaging can reveal the kinetics of membrane disruption and visualize the formation of defects or pores caused by peptide action. researchgate.net AFM experiments have been used to study the interaction of antimicrobial peptides, such as caerin 1.1 (another peptide from Australian frogs), with bacterial membranes, showing localized defects and pore formation. researchgate.net Topographical analysis using AFM can show changes in surface roughness, suggesting different mechanisms of interaction with lipid rafts. scirp.org
Electron Microscopy (e.g., Transmission and Scanning Electron Microscopy for membrane damage)
Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are employed to visualize the structural damage inflicted on bacterial membranes by antimicrobial peptides. researchgate.netnih.govnih.gov SEM provides detailed surface images, allowing for the observation of morphological changes, membrane disruption, cytoplasmic leakage, and the formation of holes or deformations. nih.govmembraneworks.com.au TEM provides a 2D projection of thin cell slices, while cryo-electron tomography (cryo-ET), a related technique, offers 3D volume imaging of cells, enabling visualization of detailed morphological changes in membranes in a native-like state. nih.gov Studies using SEM have shown that treatment with antimicrobial peptides can lead to severe membrane deformations and cytoplasmic leakage in bacteria. nih.gov While SEM is powerful for surface analysis and identifying physical damage or foulants, TEM and cryo-ET offer insights into internal structural changes and the 3D architecture of membrane disruptions. nih.govmembraneworks.com.au
Advanced Analytical and Activity Assays
Analytical techniques are essential for confirming the purity and structure of synthesized or isolated this compound, while activity assays quantify its biological effects.
Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC) for purity)
High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for analyzing and purifying peptides like this compound. mdpi.comd-nb.inforesearchgate.netkcl.ac.uk HPLC is routinely used to monitor the purity of synthesized peptides. mdpi.comresearchgate.netkcl.ac.uk Pure fractions, typically exhibiting >95% purity by HPLC analysis, are often collected after synthesis and purification. d-nb.infokcl.ac.uk This technique is crucial for ensuring that the peptide samples used in characterization and activity assays are of sufficient quality.
Mass Spectrometry (e.g., Electrospray MS, MALDI-TOF MS for sequence confirmation)
Mass Spectrometry (MS) techniques, including Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry (MALDI-TOF MS), are indispensable for confirming the molecular weight and amino acid sequence of this compound. mdpi.comd-nb.inforesearchgate.netkcl.ac.ukcreative-proteomics.com ESI-MS is commonly used to confirm the molecular weights of synthesized peptides. d-nb.infokcl.ac.uk MALDI-TOF MS is another powerful technique for determining the intact protein mass and can be used for sequence validation, particularly through peptide mass fingerprinting after enzymatic digestion. creative-proteomics.comnih.gov Tandem mass spectrometry (MS/MS) can provide sequence information by fragmenting selected ions and analyzing the resulting fragment ions. enovatia.comlibretexts.org These techniques are critical for verifying the identity and integrity of this compound preparations.
Interactive Table 2: Analytical Techniques Used for this compound Characterization (Illustrative Examples)
| Technique | Application | Key Information Provided |
| HPLC | Purity analysis | Percentage of pure peptide |
| ESI-MS | Molecular weight confirmation | Accurate mass of the peptide |
| MALDI-TOF MS | Molecular weight, Sequence confirmation | Intact mass, Fragment masses for sequencing |
| Tandem MS (MS/MS) | Sequence confirmation | Amino acid sequence fragments |
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS) or Quasi-Elastic Light Scattering (QELS), is a technique used to determine the size of particles, typically on the nanoscale, by measuring their diffusion coefficient uni-saarland.debettersizeinstruments.com. The principle involves illuminating a sample containing dispersed particles with a laser beam and analyzing the temporal fluctuations in the scattered light intensity. These fluctuations arise from the Brownian motion of the particles uni-saarland.debettersizeinstruments.com. By applying an autocorrelation function to the scattering intensity data, the average hydrodynamic diameter of the particles in the sample can be calculated bettersizeinstruments.comizon.com.
While DLS is a valuable tool for assessing the size distribution of particles in solution, it is primarily an ensemble technique, providing an intensity-weighted average size izon.com. It is particularly useful for observing changes in the aggregation state of peptides or their interactions with other components like lipid vesicles, which can manifest as changes in hydrodynamic size. Although specific detailed research findings on this compound using DLS were not extensively found in the search results, DLS has been applied in studies involving other antimicrobial peptides and their interactions with bacterial cells or model membranes, often in conjunction with other techniques like Zeta potential measurements to assess changes in cell size and charge upon peptide treatment nih.govosti.gov. For instance, DLS was used to measure the particle size of E. faecalis cells treated with Aurein 1.2, indicating changes in cell characteristics upon peptide interaction nih.gov.
Label-Free Biosensing (e.g., Quartz Crystal Microbalance with Dissipation (QCM-D), Dual Polarisation Interferometry (DPI))
Label-free biosensing techniques, such as Quartz Crystal Microbalance with Dissipation (QCM-D) and Dual Polarisation Interferometry (DPI), provide valuable insights into the interactions between antimicrobial peptides like this compound and lipid membranes or bacterial surfaces in real-time without the need for fluorescent or radioactive labels chem960.commdpi.comnih.gov.
QCM-D measures changes in the resonance frequency and dissipation of a quartz crystal sensor coated with a lipid bilayer or bacterial cells as the peptide binds to or interacts with the surface nih.govresearchgate.net. Changes in frequency are related to the mass adsorbed onto the sensor surface, while changes in dissipation provide information about the viscoelastic properties of the adsorbed layer nih.govresearchgate.net. This allows for the study of peptide binding kinetics, the amount of peptide associated with the membrane, and the structural changes induced in the membrane upon peptide interaction nih.govresearchgate.net. While the search results primarily discuss QCM-D studies involving other aurein peptides like Aurein 1.2 and other AMPs such as caerin 1.1 and maculatin 1.1, these studies demonstrate the utility of QCM-D in understanding peptide-membrane interactions, including membrane destabilization and peptide insertion nih.govresearchgate.netresearchgate.net. QCM-D can help differentiate between various mechanisms of action, such as surface binding versus membrane disruption nih.gov.
Dual Polarisation Interferometry (DPI) is another label-free technique that measures changes in the optical thickness and mass of a thin film, such as a supported lipid bilayer, upon peptide binding. DPI measures the changes in the transverse magnetic (TM) and transverse electric (TE) polarized light as it passes through the film, providing information about the adsorbed mass and the structural changes within the film, including changes in bilayer order nih.govnih.govscispace.com. Studies using DPI on related peptides like maculatin 1.1 interacting with supported lipid bilayers have shown concentration-dependent binding and perturbations of bilayer order nih.govscispace.com. DPI can reveal different modes of peptide action, such as surface interaction leading to a drop in bilayer order or peptide insertion causing mass changes nih.govnih.gov. While direct DPI data for this compound were not specifically found, studies on related peptides like Aurein 1.2 and maculatin 1.1 highlight the capacity of DPI to examine peptide-induced membrane destabilization and changes in bilayer order nih.govnih.govsci-hub.st.
Microbiological Assays (e.g., Broth Microdilution Method for Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC))
Microbiological assays, particularly the broth microdilution method, are standard techniques for assessing the antimicrobial potency of compounds like this compound against various bacterial and fungal strains mdpi.commdpi.comnih.gov. These assays determine the Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC).
The broth microdilution method involves preparing serial dilutions of the antimicrobial peptide in a liquid growth medium and inoculating each dilution with a standardized suspension of the test microorganism mdpi.comtandfonline.com. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible microbial growth after a specific incubation period, typically 18-24 hours at 37°C mdpi.comtandfonline.com. To determine the MBC, a small volume from the wells showing no visible growth in the MIC assay is plated onto an agar (B569324) medium and incubated mdpi.comtandfonline.com. The MBC is the lowest concentration of the peptide that results in a significant reduction (e.g., 99.9%) in viable microbial colonies mdpi.comtandfonline.com.
Research findings indicate that this compound exhibits antimicrobial activity against various bacteria. For instance, this compound has shown activity against Bacillus cereus with an MIC of 50 µg/ml and Listeria lactis with a similar MIC bicnirrh.res.in. While many studies in the search results focus on Aurein 1.2, which has shown moderate to broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria with varying MIC and MBC values depending on the strain mdpi.commdpi.comtandfonline.comd-nb.infonih.gov, these provide a framework for the types of data obtained for this compound using these methods. For example, Aurein 1.2 has demonstrated MIC values ranging from 8 to 32 μM against Gram-positive bacteria and weaker activity against Gram-negative bacteria mdpi.com. Another study reported MIC values for Aurein 1.2 against Staphylococcus aureus and Enterococcus faecalis dbaasp.org. MBC values are generally equal to or higher than the corresponding MIC values tandfonline.com.
Here is a representative table format for presenting MIC and MBC data, based on the types of results found for aurein peptides:
| Microorganism Strain | MIC (µg/mL) | MBC (µg/mL) |
| Bacillus cereus | 50 | N/A |
| Listeria lactis | 50 | N/A |
| Staphylococcus aureus (Example from literature on related peptides) | 25 dbaasp.org | 25 dbaasp.org |
| Enterococcus faecalis (Example from literature on related peptides) | 50 dbaasp.org | N/A |
| Acinetobacter baumannii (Example from literature on related peptides) | 16 d-nb.info | 32 d-nb.info |
These microbiological assays are crucial for quantifying the antimicrobial potency of this compound and comparing its effectiveness against different microbial species.
Future Research Directions and Translational Perspectives Pre Clinical and Theoretical
Advanced Peptide Design for Enhanced Potency and Selectivity
Rational design strategies are being explored to improve the efficacy and specificity of Aurein-1.1. Modifications to the peptide sequence, such as altering hydrophobicity and positive charge, have shown potential in enhancing anticancer activity and selective permeability towards cancer cells researchgate.net. For instance, increasing the net positive charge in Aurein (B1252700) 1.2 analogs has been successfully used to improve their efficiency and selectivity against bacteria researchgate.net. Studies on Aurein 1.2 have indicated that while increasing the cationic charge can enhance antimicrobial activities, exceeding a certain threshold may increase toxicity researchgate.net.
Incorporating non-proteinogenic amino acids and exploring peptidomimetic approaches, such as templating α/β-peptide sequences on Aurein 1.2, are also avenues for developing analogs with improved properties like enhanced antifungal activity and selectivity, as well as increased structural and metabolic stability researchgate.netnih.gov. The C-terminal amide group has been identified as critical for structural stabilization, charge, and bioactivity of related peptides researchgate.net. Sequence alteration, including the addition of cell-penetrating peptide sequences like poly-arginine (R5), is being investigated to improve cellular uptake and reduce side effects by limiting exposure to normal cells .
Data from studies on Aurein 1.2 analogs highlight the impact of sequence modifications on activity and selectivity:
| Peptide Analog | Modification(s) | Net Positive Charge | Selectivity Improvement (vs. Aurein 1.2) | Activity Against |
| Aurein M2 | D4K, E11K | +5 | 11.30-fold (Gram-positive) researchgate.net | Bacteria researchgate.net |
| Aurein M3 | A10W, D4K, E11K | +5 | 8.00-fold (Gram-negative) researchgate.net | Bacteria researchgate.net |
| R5-Aur | N-terminal R5 linker | Not specified | Not specified | Cancer cells |
| R5-Aurm | Aur mutant + N-terminal R5 linker | Not specified | Not specified | Cancer cells |
| KLA-2 | Double KLA region insertion | Not specified | Enhanced significantly researchgate.net | Bacteria, Biofilm, Cancer cells researchgate.net |
These findings suggest that strategic modifications can significantly impact the therapeutic profile of Aurein-based peptides.
Investigation of this compound Interactions in More Complex Biological Systems and Microenvironments
Understanding how this compound interacts within complex biological systems beyond simplified model membranes is crucial for its development. Studies using solid-state NMR have investigated the interactions of related peptides, like Aurein 1.2 and Caerin 1.1, with intact bacteria such as Escherichia coli and Bacillus subtilis doi.orgnih.gov. These studies reveal that the peptides decrease the order of phospholipid acyl chains in bacterial membranes, and higher concentrations are required against Gram-negative bacteria, potentially due to their more complex cell wall composition including anionic teichoic and lipoteichoic acids doi.orgnih.gov. This highlights the importance of studying interactions in the context of the complete bacterial cell wall and membrane.
Research also indicates that membrane defects can enhance the interaction of antimicrobial peptides like Aurein 1.2 core.ac.uknih.gov. The lipid phase and the presence of membrane domains also influence peptide interaction core.ac.uknih.gov. Furthermore, the curvature of the membrane can affect the conformation and binding of peptides, suggesting that shorter peptides like Aurein 1.2 may act via a detergent-like mechanism by inducing high local curvature nih.gov. Future research should delve deeper into this compound's behavior in diverse microenvironments, including biofilms, host-pathogen interfaces, and the tumor microenvironment, to fully understand its mechanism of action and potential therapeutic applications doi.org.
Exploration of Novel Delivery Systems and Formulation Strategies for Peptide Stability and Activity
The development of novel delivery systems and formulation strategies is essential to address challenges related to peptide stability, bioavailability, and targeted delivery preprints.orgpreprints.orgnih.govnih.gov. Peptides can be susceptible to degradation in physiological environments and may have limited ability to reach their target sites nih.gov.
Research into novel drug delivery systems (NDDS) is exploring various approaches, including vesicular carriers such as liposomes and proniosomes, mucoadhesive drug delivery systems, and the use of biopolymers and novel excipients preprints.orgpreprints.orgnih.govnih.govdrug-dev.com. Nanotechnology, combined with polymer carriers, is also being investigated to overcome issues like low solubility and to facilitate targeted delivery preprints.orgpreprints.orgnih.gov. These advanced formulation methods aim to enhance drug stability, control release, improve bioavailability, and reduce toxicity preprints.orgpreprints.orgnih.gov.
Specific strategies being explored for peptide delivery include:
Vesicular systems (liposomes, proniosomes) for enhanced delivery across biological membranes preprints.orgpreprints.org.
Mucoadhesive carriers preprints.orgpreprints.org.
Utilization of suitable excipients and polymers to ensure efficacy and stability preprints.orgpreprints.orgdrug-dev.com.
Nanocarriers for improved stability, targeting, sustained release, and encapsulation nih.gov.
Dehydration processes and solid dosage forms to improve stability and patient compliance for biological solids like peptides nih.gov.
Techniques like electrospray, amorphous dispersion granulation, co-precipitation, and electrospinning to improve solubility and dissolution rates drug-dev.com.
Predictive modeling, including the use of AI and machine learning, is also being explored to aid in designing stable drug delivery systems and optimizing formulations drug-dev.com.
Uncovering Additional Therapeutic Potentials and Biological Roles
Beyond their established antimicrobial and anticancer activities, Aurein peptides may possess additional therapeutic potentials and biological roles that warrant further investigation. Aurein peptides, including Aurein 1-3, have shown moderate broad-spectrum activity against pathogens, with higher activity against Gram-positive bacteria researchgate.net. They also exhibit anticancer activity researchgate.netfrontiersin.org.
Studies on related peptides, such as Citropin 1.1, have revealed broad biological activities, including antibacterial, antitumor, and neuronal nitric oxide synthase (nNOS) inhibition properties researchgate.net. This suggests that this compound might also possess a wider range of biological activities than currently known.
The potential roles of antimicrobial peptides like this compound in innate immunity and immune modulation are also areas of ongoing research frontiersin.org. Understanding these broader biological roles could uncover new therapeutic applications for this compound, potentially in areas beyond direct antimicrobial or anticancer treatments. Future research should explore these possibilities to fully exploit the therapeutic potential of this compound.
Q & A
Q. How should researchers address ethical considerations in animal studies involving this compound?
Q. What are the key elements for reporting this compound research in peer-reviewed journals?
- Methodological Answer : Structure manuscripts per IMRaD (Introduction, Methods, Results, Discussion). In Methods, detail peptide synthesis, assay protocols, and statistical tests. In Supplementary Materials, include raw datasets, HPLC chromatograms, and simulation parameters. Use ORCIDs for author identification and declare conflicts of interest .
Tables for Quick Reference
Table 1 : Key Parameters for this compound Antimicrobial Assays
| Parameter | Recommended Standard | Reference |
|---|---|---|
| MIC Testing | CLSI M07-A11 broth microdilution | |
| Hemolysis Assay | 1% Triton X-100 as 100% lysis control | |
| Synergy Analysis | Checkerboard FIC index ≤0.5 |
Table 2 : Computational Tools for this compound Analysis
| Tool | Application | Reference |
|---|---|---|
| GROMACS | Molecular dynamics simulations | |
| PyMOL | Visualization of peptide-membrane interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
